Dichloro(octoxy)alumane

Description

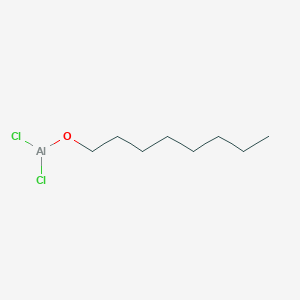

Dichloro(octoxy)alumane (IUPAC name: chloro(octoxy)alumane) is an organoaluminum compound with the molecular formula C₈H₁₇AlCl₂O, consisting of an aluminum center bonded to two chlorine atoms and one octoxy group (O-C₈H₁₇). Organoaluminum compounds are widely used as Lewis acid catalysts, precursors in materials science, and reagents in organic synthesis due to their tunable electronic and steric properties .

Properties

CAS No. |

25047-86-3 |

|---|---|

Molecular Formula |

C8H17AlCl2O |

Molecular Weight |

227.10 g/mol |

IUPAC Name |

dichloro(octoxy)alumane |

InChI |

InChI=1S/C8H17O.Al.2ClH/c1-2-3-4-5-6-7-8-9;;;/h2-8H2,1H3;;2*1H/q-1;+3;;/p-2 |

InChI Key |

VVUXQVXYXDLWBC-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCO[Al](Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro(octoxy)alumane can be synthesized through the reaction of aluminum trichloride with octanol. The reaction typically proceeds as follows: [ \text{AlCl}_3 + \text{C}8\text{H}{17}\text{OH} \rightarrow \text{AlCl}_2(\text{OC}8\text{H}{17}) + \text{HCl} ] This reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of aluminum trichloride. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where aluminum trichloride and octanol are combined under controlled conditions. The reaction is typically conducted in a solvent such as toluene or hexane to ensure proper mixing and to control the reaction temperature. The product is then purified through distillation or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Dichloro(octoxy)alumane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form aluminum oxide and other by-products.

Reduction: It can be reduced to form aluminum hydrides.

Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

Oxidation: Aluminum oxide and octanol.

Reduction: Aluminum hydrides and octanol.

Substitution: Various organoaluminum compounds depending on the substituent introduced.

Scientific Research Applications

Dichloro(octoxy)alumane has several applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.

Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Medicine: Research is ongoing to explore its use in the synthesis of pharmaceuticals.

Industry: It is used in the production of high-performance materials, such as advanced polymers and coatings.

Mechanism of Action

The mechanism by which dichloro(octoxy)alumane exerts its effects involves the coordination of the aluminum center with various substrates. The aluminum atom acts as a Lewis acid, accepting electron pairs from donor molecules. This interaction facilitates various chemical transformations, such as the activation of small molecules and the formation of new chemical bonds.

Comparison with Similar Compounds

Structural and Molecular Features

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Structural Features |

|---|---|---|---|---|

| Dichloro(octoxy)alumane | C₈H₁₇AlCl₂O | 226.88 (calculated) | 2 Cl, 1 octoxy (O-C₈H₁₇) | Bulky alkoxy group enhances steric hindrance |

| Dichloroalumane | AlCl₂H | 97.89 | 2 Cl, 1 H | Simple hydride with high Lewis acidity |

| Ethoxy(diethyl)alumane | C₄H₁₀AlClO | 136.45 (calculated) | 1 Cl, 1 ethoxy (O-C₂H₅), 2 C₂H₅ | Mixed alkyl/alkoxy ligands moderate reactivity |

| Dimethylaluminum chloride | C₂H₆AlCl | 92.45 | 2 CH₃, 1 Cl | Compact structure with strong Lewis acidity |

| Ethylaluminum sesquichloride | C₆H₁₅Al₂Cl₃ | 247.51 | 3 Cl, 3 C₂H₅ | Bridged structure with high thermal stability |

Key Observations :

- The octoxy group in this compound introduces significant steric bulk compared to smaller substituents (e.g., methyl or ethyl), likely reducing its reactivity but improving solubility in nonpolar solvents .

- Dichloroalumane (AlCl₂H) lacks organic substituents, making it highly reactive but moisture-sensitive .

Lewis Acidity

- Dimethylaluminum chloride (C₂H₆AlCl) exhibits strong Lewis acidity due to electron-withdrawing chlorine and compact methyl groups, making it effective in polymerization catalysis .

Thermal and Chemical Stability

- Ethylaluminum sesquichloride (C₆H₁₅Al₂Cl₃) demonstrates high thermal stability, attributed to its bridged structure and balanced substituents .

- The octoxy group in this compound may enhance thermal stability compared to smaller alkoxy derivatives (e.g., ethoxy) by reducing volatility and oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.